5-cyclopropyl-2-methylaniline
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Overview
Description
5-Cyclopropyl-2-methylaniline is an organic compound with the molecular formula C10H13N It is characterized by a cyclopropyl group attached to the aniline ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-2-methylaniline typically involves the cyclopropylation of aniline derivatives. One common method is the reaction of 2-methylaniline with cyclopropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclopropyl-2-methylcyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as bromine or nitric acid are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Cyclopropyl-2-methylcyclohexylamine.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
5-Cyclopropyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The cyclopropyl group can enhance the binding affinity and specificity of the compound towards its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
2-Methylaniline: Lacks the cyclopropyl group, resulting in different chemical reactivity and applications.
Cyclopropylamine: Contains the cyclopropyl group but lacks the aromatic ring, leading to distinct properties and uses.
Aniline: The parent compound without any substituents, used widely in various chemical industries.
Uniqueness: 5-Cyclopropyl-2-methylaniline is unique due to the presence of both the cyclopropyl group and the aniline structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
1247739-25-8 |
---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
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